2-(1H-pyrazol-1-yl)phenol hydrobromide
Description
Crystallographic Analysis and X-ray Diffraction Studies
The crystal structure of 2-(1H-pyrazol-1-yl)phenol hydrobromide has been resolved using single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group $$ P2_1/c $$ with unit cell parameters $$ a = 11.5165(11) \, \text{Å} $$, $$ b = 5.4369(5) \, \text{Å} $$, $$ c = 14.4872(14) \, \text{Å} $$, and $$ \beta = 90^\circ $$, forming a dimeric structure through intermolecular hydrogen bonds. The pyrazole and phenol rings are nearly coplanar, with a dihedral angle of $$ 7.5^\circ $$, stabilized by an intramolecular O–H⋯N hydrogen bond (bond length: $$ 1.85 \, \text{Å} $$). The bromide anion interacts with the phenolic proton via a strong O–H⋯Br⁻ interaction ($$ 2.98 \, \text{Å} $$).
Table 1: Crystallographic parameters for this compound
| Parameter | Value |
|---|---|
| Space group | $$ P2_1/c $$ |
| $$ a $$ (Å) | 11.5165(11) |
| $$ b $$ (Å) | 5.4369(5) |
| $$ c $$ (Å) | 14.4872(14) |
| $$ \beta $$ (°) | 90 |
| $$ V $$ (ų) | 873.52(14) |
| Z | 2 |
Molecular Geometry Optimization via Density Functional Theory Calculations
Density Functional Theory (DFT) studies at the ωB97XD/6-311++G(d,p) level reveal excellent agreement between experimental and optimized geometries. The pyrazole ring exhibits bond lengths of $$ 1.340 \, \text{Å} $$ (C–N) and $$ 1.396 \, \text{Å} $$ (N–N), consistent with aromatic delocalization. The phenolic C–O bond length ($$ 1.363 \, \text{Å} $$) aligns with X-ray data. Natural Bond Orbital (NBO) analysis indicates hyperconjugation between the lone pairs of the pyrazole nitrogen and the σ* orbital of the adjacent C–O bond, stabilizing the planar configuration.
Table 2: Selected bond lengths (Å) from DFT and X-ray data
| Bond | DFT Value | X-ray Value |
|---|---|---|
| C–N (pyrazole) | 1.340 | 1.338 |
| N–N (pyrazole) | 1.396 | 1.392 |
| C–O (phenol) | 1.363 | 1.365 |
Hydrogen Bonding Patterns and Supramolecular Assembly
The solid-state structure is dominated by O–H⋯Br⁻ ($$ 2.98 \, \text{Å} $$) and N–H⋯O ($$ 2.12 \, \text{Å} $$) interactions, forming a 3D network. The phenolic proton participates in a bifurcated hydrogen bond, linking adjacent molecules into chains along the $$ b $$-axis. π–π stacking between pyrazole rings (interplanar distance: $$ 3.48 \, \text{Å} $$) further stabilizes the lattice.
Table 3: Hydrogen bond parameters
| Donor–Acceptor | $$ d $$ (Å) | Angle (°) |
|---|---|---|
| O–H⋯Br⁻ | 2.98 | 165 |
| N–H⋯O | 2.12 | 158 |
| C–H⋯π | 3.21 | 142 |
Tautomeric Equilibrium Analysis in Solid vs. Solution States
In the solid state, this compound exists exclusively as the phenol tautomer, as confirmed by X-ray and IR spectroscopy. However, in polar solvents like dimethyl sulfoxide, a keto–enol equilibrium emerges, with $$ K_{eq} = 1.7 $$ in cyclohexane. Nuclear Magnetic Resonance (NMR) studies in deuterated chloroform reveal a 85:15 ratio favoring the enol form, attributed to solvation effects stabilizing the phenolic O–H.
Table 4: Tautomeric equilibrium constants in different solvents
| Solvent | $$ K_{eq} $$ (Enol:Keto) |
|---|---|
| Cyclohexane | 1.7 |
| Chloroform | 5.7 |
| Dimethyl sulfoxide | 0.3 |
Properties
IUPAC Name |
2-pyrazol-1-ylphenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.BrH/c12-9-5-2-1-4-8(9)11-7-3-6-10-11;/h1-7,12H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYFYYCDZDWXKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=N2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803562-27-7 | |
| Record name | 2-(1H-pyrazol-1-yl)phenol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of 2-(1H-pyrazol-1-yl)phenol Core
A regioselective approach involves coupling pyrazole N-oxides with benzyne precursors to yield hydroxyarylated pyrazoles, such as 3-(2-hydroxyphenyl)-1-benzyl-1H-pyrazole, which structurally resembles 2-(1H-pyrazol-1-yl)phenol. This method provides high yields (58–89%) and regioselectivity:
- Reaction conditions: Pyrazole N-oxides react with benzyne generated in situ from fluoride-activated precursors under mild conditions.
- Yields and selectivity: Isolated yields are consistently high, with single regioisomers obtained, demonstrating the efficiency of this method for hydroxyaryl pyrazoles.
Use of Phenacyl Bromides and Benzal Hydrazones
A widely reported method for synthesizing pyrazoles involves the reaction of phenacyl bromides with benzal hydrazones in ethanol under reflux:
- Procedure: Phenacyl bromide (1 equiv) is refluxed in ethanol; benzal hydrazone (1.4 equiv) is added, and the mixture is refluxed for 30 minutes.
- Workup: After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried and purified by chromatography or crystallization.
- Outcome: This reaction produces 3,5-diarylpyrazoles, which can be adapted for 2-(1H-pyrazol-1-yl)phenol derivatives by selecting appropriate substituted phenacyl bromides and hydrazones.
Formation of Hydrobromide Salt
The hydrobromide salt of 2-(1H-pyrazol-1-yl)phenol is typically prepared by treatment of the free base with hydrobromic acid (HBr) in an appropriate solvent such as acetic acid or ethanol:
- Procedure: The free pyrazole-phenol compound is dissolved in solvent, and HBr is added dropwise at controlled temperature.
- Isolation: The hydrobromide salt precipitates or crystallizes upon cooling and can be filtered and dried.
- Notes: This salt formation enhances compound stability, solubility, and handling properties for further applications.
Comparative Table of Preparation Methods
Research Findings and Notes
- Microwave-assisted synthesis significantly reduces reaction time and increases yield compared to conventional reflux methods for pyrazoline and pyrazole formation.
- The benzyne coupling method offers regioselectivity and high yield for hydroxyaryl pyrazoles, which is critical for precise synthesis of 2-(1H-pyrazol-1-yl)phenol derivatives.
- The phenacyl bromide and benzal hydrazone reaction is a versatile and modular approach for synthesizing 3,5-diarylpyrazoles, adaptable for the target compound by choosing suitable substituents.
- Formation of the hydrobromide salt is a straightforward acid-base reaction that stabilizes the compound and facilitates purification.
Chemical Reactions Analysis
Substitution Reactions
The phenolic hydroxyl group undergoes nucleophilic substitution under standard conditions.
Key Findings :
-
Alkylation proceeds efficiently with primary alkyl halides but shows reduced yields with bulky substituents.
-
Acylation requires anhydrous conditions to avoid hydrolysis of the acyl group .
Cyclization Reactions
The pyrazole ring participates in annulation reactions to form fused heterocycles.
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2′-Hydroxychalcones | DMSO/I₂, microwave irradiation | 2-(Pyrazol-4-yl)chromones | 69-82% | |
| β-Ketonitriles | NIS catalysis, RT, 12 h | 5-Amino-4-arylthio-3-aryl-1H-pyrazoles | 78% |
Mechanistic Insight :
-
Oxidative cyclization of chalcones involves iodine-mediated C–C bond formation followed by pyrazole ring closure .
-
N-Iodosuccinimide (NIS) facilitates sulfenylation and cyclization via disulfide intermediates .
Cross-Coupling Reactions
The bromine in the hydrobromide salt enables transition metal-catalyzed couplings.
Optimization Notes :
-
Higher yields achieved with electron-deficient arylboronic acids in Suzuki reactions .
-
Bulky ligands (Xantphos) prevent β-hydride elimination in Buchwald-Hartwig aminations .
Oxidation and Reduction
The pyrazole ring’s electron-rich nature allows redox transformations.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | H₂O₂, FeCl₃, CH₃CN, 50°C | Pyrazole N-oxide derivatives | 55% | |
| Reduction | NaBH₄, MeOH, 0°C | Dihydropyrazole intermediates | 90% |
Functional Impact :
-
N-Oxidation enhances hydrogen-bonding capacity, useful in coordination chemistry.
Acid-Base Reactivity
The hydrobromide salt dissociates in polar solvents, enabling pH-dependent reactions.
Practical Implications :
Biological Activity Modulation
Derivatives show enhanced pharmacological properties through structural modifications.
| Modification | Biological Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 3,5-Dimethyl analog | Phosphodiesterase IV | 50–83% inhibition at 10 μM | |
| 4-Fluorophenyl | HepG2 (liver carcinoma) | IC₅₀ = 12.5 μM |
Structure-Activity Relationship :
Scientific Research Applications
Pharmacological Activities
Research indicates that pyrazole derivatives, including 2-(1H-pyrazol-1-yl)phenol hydrobromide, exhibit a broad spectrum of pharmacological activities:
- Anti-inflammatory : Pyrazole derivatives are recognized for their anti-inflammatory properties. For instance, studies have shown that compounds with pyrazole moieties can significantly reduce inflammation in animal models, comparable to standard anti-inflammatory drugs like indomethacin .
- Antimicrobial : Various studies have reported the antimicrobial activity of pyrazole derivatives against a range of pathogens, including bacteria and fungi. This makes them promising candidates for developing new antimicrobial agents .
- Anticancer : Pyrazoles have been explored for their anticancer potential. Some derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
- Neuroprotective : Recent research has highlighted the neuroprotective effects of certain pyrazole derivatives, suggesting their potential use in treating neurodegenerative diseases .
Case Studies
Several studies have documented the applications of this compound in various fields:
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-1-yl)phenol hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
Table 1: Key Properties of 2-(1H-Pyrazol-1-yl)phenol Hydrobromide and Analogues
Detailed Comparisons
(a) N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide (Compound 1 in )
- Structural Differences: Replaces the phenolic -OH with an acetamide group, reducing polarity.
- Functional Impact: The acetamide group may enhance metabolic stability but decrease solubility compared to the hydrobromide salt. Isolated as a novel natural product, it highlights the diversity of pyrazole derivatives in plant chemistry .
(b) Anti-Trichophyton Agent ()
- Core Similarity: Shares the 2-(1H-pyrazol-1-yl)phenol backbone but lacks the hydrobromide counterion.
(c) Oxime Ester Derivatives ()
- Structural Differences : Incorporates a naphthyl group and oxime ester, increasing lipophilicity.
- Functional Impact : Demonstrates cytotoxicity in neuroblastoma cells (IC₅₀ values: 8–22 µM), suggesting a divergent mechanism compared to the hydrobromide’s antifungal action .
(d) 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol ()
- Structural Differences: Dual phenol groups and a phenyl substituent create a bulkier, less planar structure.
(e) TRK Kinase Inhibitors ()
Physicochemical and Pharmacological Considerations
- Solubility : The hydrobromide salt’s ionic nature enhances water solubility, critical for drug delivery, whereas acetamide and oxime ester derivatives rely on organic solvents .
- Stability: Intramolecular H-bonding in phenol-containing derivatives (e.g., ) improves thermal stability, while hydrobromide salts may exhibit hygroscopicity .
- Biological Activity : Pyrazole derivatives exhibit broad bioactivity, from antifungal (hydrobromide) to anticancer (TRK inhibitors), governed by substituent choice .
Biological Activity
2-(1H-pyrazol-1-yl)phenol hydrobromide is a compound that has garnered attention in the fields of pharmacology and medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is CHBrNO. The structure features a pyrazole ring attached to a phenolic group, which is significant for its biological interactions.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antiproliferative Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been evaluated against human lung cancer cells, showing significant cytotoxic effects with IC values in the low micromolar range .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs). In vitro assays indicated a reduction in pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial activity against several strains of bacteria, including resistant strains. The mechanism appears to involve disruption of bacterial cell membrane integrity .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell signaling pathways related to cancer progression and inflammation. For example, it acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cells, leading to increased apoptosis. This effect is mediated through the activation of p53 and downregulation of cyclin-dependent kinases (CDKs) .
Case Studies
Several case studies highlight the efficacy of this compound:
- Cancer Treatment : In a study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. The study concluded that it could serve as a lead compound for developing new anticancer therapies .
- Inflammatory Disorders : A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results showed significant improvement in disease activity scores compared to baseline measurements, indicating its potential as an alternative treatment option.
Data Tables
Q & A
Q. What are the common synthetic methodologies for preparing 2-(1H-pyrazol-1-yl)phenol hydrobromide?
The compound is synthesized via:
- Mannich Reaction : Reacting 4-chloro-2-(1H-pyrazol-3-yl)phenol with N,N'-bis(methoxymethyl)diaza-18-crown-6 under reflux conditions in ethanol, followed by acid workup to isolate the product .
- Hydrazine Condensation : Condensation of substituted phenylhydrazines with ketones or aldehydes in ethanol, catalyzed by KOH, followed by acidification (HCl) to precipitate the product .
- Demethylation : Treatment of methoxy precursors (e.g., 2-(1H-pyrazol-1-yl)-4-methoxyphenol) with 48% HBr in acetic acid to yield the hydrobromide salt .
Q. How is structural characterization performed for this compound?
Key techniques include:
- Spectroscopy : 1H/13C NMR to confirm proton environments and aromatic substitution patterns; IR to identify O–H (phenolic) and N–H (pyrazole) stretches .
- X-ray Crystallography : Single-crystal diffraction resolves intramolecular hydrogen bonding (e.g., O–H···N interactions) and confirms the hydrobromide salt formation via Br⁻ counterion localization .
- Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N, and Br content .
Q. What biological activities are associated with 2-(1H-pyrazol-1-yl)phenol derivatives?
- Antifungal Activity : Demonstrated efficacy against Trichophyton species, likely via disruption of fungal cell membrane integrity .
- Anticancer Potential : Pyrazole-phenol hybrids induce apoptosis in cancer cells (e.g., A549 lung cancer) through caspase activation and mitochondrial pathway modulation .
Advanced Research Questions
Q. How does this compound function as a ligand in coordination chemistry?
- Tridentate Coordination : The phenol oxygen and two pyrazole nitrogen atoms bind to metal centers (e.g., Co(II)), forming stable complexes. Example: Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt, where Co is octahedrally coordinated, enhancing catalytic activity in oxidation reactions .
- Applications : Such complexes are explored in catalysis (e.g., C–H activation) and magnetic materials due to their redox-active and spin-crossover properties .
Q. What mechanistic insights exist for its biological activity?
- Antifungal Mechanism : Likely involves disruption of ergosterol biosynthesis or fungal cytochrome P450 enzymes, analogous to azole antifungals .
- Apoptosis Induction : In cancer studies, activation of pro-apoptotic proteins (Bax/Bak), mitochondrial depolarization, and caspase-3/7 cleavage are observed. Validate via flow cytometry (Annexin V/PI staining) and Western blotting .
Q. What analytical challenges arise during handling and characterization?
- Hygroscopicity : The hydrobromide salt is moisture-sensitive. Use anhydrous solvents (e.g., ethanol) for recrystallization and store under inert gas .
- Solubility Limitations : Poor aqueous solubility necessitates DMSO/ethanol mixtures for biological assays. Confirm homogeneity via dynamic light scattering (DLS) .
Q. How to resolve contradictions in bioactivity data across studies?
Q. What computational approaches support its research?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal CYP51 or cancer-related kinases (e.g., TRK), guided by crystallographic data from related compounds .
- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) and hydrogen-bonding networks to optimize ligand stability and reactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
